

# Aponatinib (Ponatinib): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ponatinib, marketed under the brand name Iclusig, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI). It was developed to overcome resistance to earlier generations of TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). A key feature of ponatinib is its ability to inhibit the T315I "gatekeeper" mutation in the BCR-ABL kinase domain, which confers resistance to other TKIs. This guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of ponatinib, along with detailed experimental protocols.

# **Chemical Structure and Properties**

Ponatinib is a benzamide derivative with a complex molecular structure that enables its potent and broad-spectrum kinase inhibition.

Chemical Identifiers



| Identifier        | Value                                                                                                                                                                                                        |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide                                                                                 |
| CAS Number        | 943319-70-8                                                                                                                                                                                                  |
| Molecular Formula | C29H27F3N6O                                                                                                                                                                                                  |
| SMILES            | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C<br>N3CCN(CC3)C)C(F)<br>(F)F)C#CC4=CN=C5N4N=CC=C5                                                                                                                        |
| InChI             | InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-<br>21(20)8-10-25-18-33-27-4-3-11-34-<br>38(25)27)28(39)35-24-9-7-23(26(17-<br>24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-<br>7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39) |

### **Physicochemical Properties**

| Property         | Value                                                                                                                                                            |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Weight | 532.56 g/mol                                                                                                                                                     |
| Appearance       | White to off-white or yellow powder                                                                                                                              |
| Melting Point    | >160-190 °C (decomposition)                                                                                                                                      |
| рКа              | 2.77 and 7.8                                                                                                                                                     |
| LogP             | 4.1                                                                                                                                                              |
| Solubility       | Soluble in DMSO (~50 mg/mL) and Ethanol (~25 mg/mL with warming). Poorly soluble in water. Aqueous solubility is pH-dependent, with higher solubility at low pH. |

# **Pharmacological Properties**



Ponatinib is a pan-BCR-ABL inhibitor, effective against both native and all tested mutant forms of the BCR-ABL kinase. It also inhibits other key kinases involved in cancer progression.

#### Mechanism of Action

Ponatinib is an ATP-competitive inhibitor that binds to the kinase domain of its target proteins. A key structural feature is the carbon-carbon triple bond, which allows it to bind effectively to the T315I mutant of BCR-ABL, overcoming the steric hindrance that prevents other TKIs from binding.[1] By blocking the ATP-binding site, ponatinib prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive cell proliferation and survival.[2][3][4]

#### Target Kinases and Inhibitory Potency

| Kinase Target      | IC50 (nM) |
|--------------------|-----------|
| ABL                | 0.37      |
| ABL (T315I mutant) | 2.0       |
| PDGFRα             | 1.1       |
| VEGFR2             | 1.5       |
| FGFR1              | 2.2       |
| SRC                | 5.4       |
| FLT3               | 13        |
| KIT                | 13        |

# **Signaling Pathways**

Ponatinib exerts its therapeutic effects by inhibiting key signaling pathways that are constitutively activated in certain cancers.

**BCR-ABL Signaling Pathway** 







The BCR-ABL fusion protein activates multiple downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Ponatinib's inhibition of BCR-ABL blocks these downstream signals.[5]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]





**BENCH** 

- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Aponatinib (Ponatinib): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12433591#aponatinib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com